L-Lysine dihydrochloride
Overview
Description
L-Lysine dihydrochloride: is a compound derived from the essential amino acid L-lysine. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is known for its role in protein synthesis and is often used as a dietary supplement, particularly in cell culture media and as a substrate for various enzymatic reactions .
Mechanism of Action
Target of Action
L-Lysine dihydrochloride primarily targets proteins in the human body. It is an essential amino acid, which means that humans cannot synthesize it . The ε-amino group of this compound acts as a site for hydrogen binding and a general base in catalysis .
Mode of Action
This compound interacts with its targets by participating in various biochemical reactions. It is a substrate of enzymes such as L-lysine oxidase . The ε-amino group of this compound is involved in hydrogen binding and acts as a general base in catalysis .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a component of poly-lysine polymers and is used as a substrate for oxidation and glycation mechanism studies . It is also involved in the synthesis of L-lysine in Corynebacterium glutamicum, a bacterium used in industrial production .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is distributed in tissues with maximal accumulation in liver and heart tissues . The half-life of this compound in tissues ranges from 7.75 to 26.10 hours .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has putative anti-herpes simplex virus activity . There is also preliminary research suggesting that it may have some anti-osteoporotic activity .
Biochemical Analysis
Biochemical Properties
L-Lysine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It serves as a substrate for the enzyme L-lysine oxidase (EC 1.4.3.14) . In the context of metabolic pathways, it is involved in the synthesis of cadaverine, a polyamine, through the decarboxylation of L-lysine .
Cellular Effects
This compound influences various cellular processes. For instance, it has been shown to have a significant impact on glucose and lipid metabolism by modifying key enzymes and proteins . It also plays a role in the formation of proteins, which is crucial for cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it serves as a substrate for L-lysine oxidase, contributing to the enzyme’s catalytic mechanism . It also participates in the biosynthesis of cadaverine, a process that involves its decarboxylation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its role in the biosynthesis of cadaverine involves a time-dependent process of decarboxylation
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study showed that L-Lysine supplementation prevented hypertensive kidney disease in rats
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key player in the biosynthesis of cadaverine, a process that involves its decarboxylation . This pathway involves interactions with various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysine dihydrochloride can be synthesized through several methods. One common approach involves the fermentation of glucose using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process produces L-lysine, which is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, ion exchange, and crystallization, to obtain high-purity this compound. The final product is usually in the form of a white crystalline powder .
Chemical Reactions Analysis
Types of Reactions
L-Lysine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: L-lysine can be oxidized to form various derivatives, such as L-lysine oxidase.
Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different lysine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, are used for substitution reactions.
Major Products
The major products formed from these reactions include various lysine derivatives, such as L-lysine oxidase, N-acetyl-L-lysine, and other substituted lysine compounds .
Scientific Research Applications
L-Lysine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a substrate in various chemical reactions and as a building block for the synthesis of complex molecules.
Biology: Essential for protein synthesis and is used in cell culture media to support the growth of cells.
Medicine: Investigated for its potential therapeutic effects, including its role in treating herpes simplex virus infections and osteoporosis.
Industry: Used in the production of dietary supplements, animal feed, and as a component in various industrial processes
Comparison with Similar Compounds
Similar Compounds
L-Arginine: Another essential amino acid with similar roles in protein synthesis and metabolic pathways.
L-Ornithine: Involved in the urea cycle and has roles in detoxification and ammonia metabolism.
Cadaverine: A diamine derived from the decarboxylation of L-lysine, used in the synthesis of polyamides and other industrial applications
Uniqueness
L-Lysine dihydrochloride is unique due to its specific role in protein synthesis and its wide range of applications in various fields. Unlike other amino acids, L-lysine is particularly important for the production of collagen and elastin, making it essential for skin, bone, and connective tissue health .
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-78-7, 28826-16-6, 56-87-1 (Parent) | |
Record name | L-Lysine, hydrochloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(L-lysine) hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9029198 | |
Record name | L-(+)-Lysine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Lysine monohydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15294 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10098-89-2, 657-27-2, 657-26-1 | |
Record name | L-Lysine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lysine, hydrochloride (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | lysine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-(+)-Lysine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lysine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Lysine hydrochloride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.